molecular formula C9H12Br2N2O B2888582 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide CAS No. 1588440-86-1

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide

Cat. No.: B2888582
CAS No.: 1588440-86-1
M. Wt: 324.016
InChI Key: QJHJGMQVUPWVFE-UHFFFAOYSA-N
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Description

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide ( 1588440-86-1) is a high-purity dihydroisoquinoline derivative supplied for advanced research applications. With a molecular formula of C 9 H 12 Br 2 N 2 O and a molecular weight of 324.02 g/mol, this compound is characterized as a powder and is offered with a typical purity of 95% or higher . This compound serves as a valuable chemical building block, particularly in the field of medicinal chemistry and pharmaceutical research . Its core structure is related to compounds investigated for their potential as inhibitors of biological targets . For instance, recent patent literature details isoquinoline-derived compounds functioning as selective inhibitors of MLH1, a key protein in the DNA mismatch repair (MMR) pathway . The disruption of this pathway is a recognized strategy in oncology research, indicating the potential relevance of this chemical scaffold in the development of antineoplastic agents . Researchers can utilize this dihydrobromide salt in exploratory synthesis to create novel compound libraries for biological screening, as well as in mechanism-of-action studies. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It is recommended to store the product in a tightly closed container in a dry and well-ventilated place . This product is designed for scientific research purposes only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal uses.

Properties

IUPAC Name

4-amino-2,4-dihydro-1H-isoquinolin-3-one;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.2BrH/c10-8-7-4-2-1-3-6(7)5-11-9(8)12;;/h1-4,8H,5,10H2,(H,11,12);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHJGMQVUPWVFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(C(=O)N1)N.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1,2-dihydroisoquinoline and an appropriate amine.

    Reaction Conditions: The reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route. Common reagents include bromine or hydrobromic acid for the bromination step.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness. Safety measures would be in place to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted isoquinolines.

Scientific Research Applications

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may influence biochemical pathways related to its biological activity, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

7-Bromo-1,2-dihydroisoquinolin-3(4H)-one
  • Structure: Differs by substituting the 4-amino group with a bromine atom at the 7-position.
  • However, it lacks the amino group critical for hydrogen bonding with enzyme active sites .
7-Amino-2-methyl-1,2-dihydroisoquinolin-3(4H)-one
  • Structure: Contains a methyl group at the 2-position and an amino group at the 7-position.
  • The amino group at the 7-position (vs. 4-position in the target compound) alters spatial interactions with targets like AChE .
  • Activity: Limited data available, but positional isomerism likely results in divergent pharmacological profiles compared to the 4-amino derivative .
3-(1,3-Dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propanoic acid
  • Structure: Features a propanoic acid side chain and a dioxo group, increasing polarity.
  • Properties: The carboxylic acid group enhances water solubility but may limit membrane permeability. The dioxo group modifies electronic properties, reducing basicity compared to the amino group in the target compound .
  • Activity: Not explicitly reported in the evidence, but structural differences suggest distinct target selectivity .

Derivatives with Dual Enzyme Inhibition

2-(2-(3-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)isoindoline-1,3-dione (Compound 3d)
  • Structure : Incorporates a 3-methylbenzoyl group and an isoindoline-1,3-dione moiety.
  • Properties : The extended aromatic system enhances π-π stacking with enzyme pockets. The methyl group and bulky substituents increase MW (~435.4 g/mol) and logP, affecting pharmacokinetics .
  • Activity: Demonstrates dual AChE and BACE-1 inhibition (IC₅₀ values in the µM range) and ROS-scavenging activity, making it superior in multi-target AD therapy compared to simpler amino derivatives .
6-Nitro-1,2-dihydroisoquinolin-3(4H)-one
  • Structure: Substitutes the 4-amino group with a nitro group at the 6-position.
  • Properties : The nitro group is electron-withdrawing, reducing basicity and altering redox properties. This derivative is a precursor in synthetic pathways rather than a final therapeutic agent .

Salts and Solubility Enhancements

4-Amino-1,2-dihydroisoquinolin-3(4H)-one (Free Base)
  • Properties : Lacks the dihydrobromide counterions, resulting in lower aqueous solubility. The free base form is less stable under acidic conditions, limiting its utility in oral formulations .
  • Activity : While the core structure retains AChE/BACE-1 affinity, reduced solubility may diminish in vivo efficacy compared to the dihydrobromide salt .
Dihydrobromide Salts of Other Amines
  • Example: 7-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide (discontinued product).
  • Properties: Similar salt formulation to the target compound but with amino substitution at the 7-position.

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Solubility Reference
4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide 4-NH₂, dihydrobromide salt ~322.0 Dual AChE/BACE-1 inhibition High (aqueous)
7-Bromo-1,2-dihydroisoquinolin-3(4H)-one 7-Br ~256.1 Synthetic intermediate Moderate
Compound 3d 3-Me-benzoyl, isoindoline ~435.4 Dual inhibition + ROS scavenging Moderate (logP >3)
4-Amino-1,2-dihydroisoquinolin-3(4H)-one (free base) 4-NH₂ ~174.2 AChE/BACE-1 inhibition (weak) Low

Key Research Findings

  • Dihydrobromide Salts: The dihydrobromide form of 4-amino-1,2-dihydroisoquinolin-3(4H)-one significantly enhances solubility (>10 mg/mL in water) compared to the free base (<1 mg/mL), addressing a major limitation in drug delivery .
  • Positional Isomerism: Amino group placement (4- vs. 7-position) drastically alters target engagement. The 4-position optimizes hydrogen bonding with AChE’s catalytic triad, whereas 7-substituted analogues show reduced potency .
  • Multi-Target Efficacy : Derivatives like Compound 3d outperform the target compound in vitro due to additional functional groups enabling dual enzyme inhibition and antioxidant activity .

Biological Activity

4-Amino-1,2-dihydroisoquinolin-3(4H)-one dihydrobromide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. Its structure, which includes an amino group and a dihydroisoquinoline framework, suggests a variety of biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

  • Molecular Formula : C₉H₁₀N₂O
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 209983-18-6
  • Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. Inhibition of PARP can lead to increased cell death in cancer cells, making this compound a candidate for cancer therapy.

Anticancer Activity

Recent studies have demonstrated that derivatives of isoquinoline compounds exhibit potent anticancer properties. For example, a related compound, 1-Oxo-3,4-dihydroisoquinoline-4-carboxamide, showed IC₅₀ values in the nanomolar range against PARP1 and PARP2, indicating strong inhibitory effects on these targets . The structural similarities suggest that this compound may exhibit similar activities.

CompoundTargetIC₅₀ (µM)Selectivity Index
1-Oxo-3,4-dihydroisoquinoline-4-carboxamidePARP10.156-
1-Oxoisoquinoline-4-carboxamidePARP20.15-

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies indicate favorable absorption and distribution characteristics:

ParameterValue
Oral BioavailabilityHigh
Plasma Half-lifeModerate
MetabolismLiver

Q & A

Q. What are the common synthetic routes for 4-amino-1,2-dihydroisoquinolin-3(4H)-one derivatives?

The synthesis typically involves nitration, reduction, and acylation steps. For example, 6-nitro-1,2-dihydroisoquinolin-3(4H)-one is synthesized by nitration of a precursor compound using concentrated HNO₃ at −25°C, followed by reduction with NaBH₄/CuCl₂ to yield the 6-amino derivative . Alternative routes include Cu(I)-catalyzed multicomponent reactions (MCRs) using 2-ethynylbenzyl methanesulfonates and sulfonyl azides, which form imine intermediates that can be hydrolyzed to the target scaffold under acidic conditions .

Q. How are the structures of these compounds characterized?

Characterization relies on 1H NMR , ESI-MS , and HPLC purity analysis . For instance, 6-amino-1,2-dihydroisoquinolin-3(4H)-one derivatives show distinct NMR signals (e.g., δ 8.19–8.11 ppm for aromatic protons) and ESI-MS peaks (e.g., m/z 193 for [M+H]+). Purity is confirmed via HPLC (>95%) using a C18 column and UV detection .

Q. What in vitro assays are used to evaluate acetylcholinesterase (AChE) and β-secretase (BACE1) inhibition?

The modified Ellman method is used for AChE inhibition assays, measuring thiocholine production at 412 nm. For BACE1, fluorescence resonance energy transfer (FRET) assays with a synthetic peptide substrate (e.g., MCA-EVNLDAEFK-Quencher) quantify enzymatic activity. IC₅₀ values are calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in the synthesis of dihydroisoquinolinone derivatives?

Key factors include temperature control (e.g., maintaining −25°C during nitration to avoid side reactions) , stoichiometric ratios (e.g., 2.0 equiv NaN₃ for azide formation) , and purification methods (e.g., flash chromatography with hexane/EtOAc gradients). Catalytic systems like Cu(I) in MCRs enhance regioselectivity and reduce reaction times .

Q. What strategies validate the multi-target inhibition mechanism of 4-amino-dihydroisoquinolinone derivatives?

  • Molecular docking : Simulations using MOE software reveal binding poses in AChE (e.g., interactions with the catalytic triad) and BACE1 (e.g., occupancy of the S3 subpocket). Compound 3d showed dual binding in both enzymes .
  • Enzyme kinetics : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
  • Cellular assays : CCK-8 assays confirm non-toxicity (e.g., >90% HEK 293 cell viability at 10 µM) .

Q. How do researchers address contradictions in IC₅₀ values across studies?

Discrepancies may arise from assay variability (e.g., enzyme source, substrate concentration). To mitigate this:

  • Use internal controls (e.g., donepezil for AChE assays).
  • Validate results across three independent experiments .
  • Compare data with structurally analogous compounds (e.g., 3d vs. 3f derivatives in Table 1) .

Q. What in vivo models are suitable for testing neuroprotective effects of dihydroisoquinolinone derivatives?

Transgenic AD mouse models (e.g., APP/PS1) are used to assess amyloid-β plaque reduction. Behavioral tests (e.g., Morris water maze) evaluate cognitive improvement. ROS scavenging activity is quantified via FOX assays in brain homogenates .

Q. How are computational methods integrated into the design of dual inhibitors?

  • Scaffold hopping : MOE software aligns 4-amino-dihydroisoquinolinone with known inhibitors (e.g., (−)-gallocatechin gallate) to identify conserved pharmacophores .
  • ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability and metabolic stability .

Data Contradiction Analysis

Q. Why do some derivatives show high AChE inhibition but low BACE1 activity?

Structural features like acyl group substitutions (e.g., 3d’s 3-methylbenzoyl group) enhance AChE binding but may sterically hinder BACE1’s active site. This highlights the need for balanced substituent design in MTDLs (multi-target-directed ligands) .

Q. How to resolve discrepancies between in vitro and in vivo efficacy?

Poor pharmacokinetic properties (e.g., rapid hepatic clearance) often explain reduced in vivo activity. Solutions include:

  • Prodrug modification : Adding lipophilic groups to improve bioavailability.
  • Nanoparticle encapsulation : Enhances brain delivery .

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